Dnp-GPLG
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28N6O9 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[2-(2,4-dinitroanilino)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H28N6O9/c1-12(2)8-15(20(31)23-11-19(29)30)24-21(32)16-4-3-7-25(16)18(28)10-22-14-6-5-13(26(33)34)9-17(14)27(35)36/h5-6,9,12,15-16,22H,3-4,7-8,10-11H2,1-2H3,(H,23,31)(H,24,32)(H,29,30)/t15-,16-/m0/s1 |
InChI Key |
XUBYXAPZNZRFNB-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Structural and Molecular Design Principles of Dnp Gplg
Functional Role of the Glycyl-Prolyl-Leucyl-Glycine (GPLG) Peptide Sequence in Enzyme Recognition
The Glycyl-Prolyl-Leucyl-Glycine (GPLG) sequence within the Dnp-GPLG molecule is crucial for its interaction with and recognition by specific enzymes, particularly proteases. caymanchem.com The sequence acts as a potential cleavage site for enzymes that exhibit specificity for these particular amino acid residues and their arrangement. Proteases are enzymes that hydrolyze peptide bonds, and their activity is often dependent on the amino acid sequence surrounding the cleavage site. biorxiv.org The GPLG sequence presents a defined target for such enzymatic activity. Research on protease substrates has shown that the amino acid residues at specific positions (P1, P1', P2, etc.) relative to the cleavage site are key determinants of enzyme specificity. biorxiv.orgembopress.org While the specific enzymes that cleave the GPLG sequence in this compound would depend on the experimental context, peptide sequences containing Gly-Leu or Pro-Leu bonds are known cleavage sites for various proteases, including some matrix metalloproteinases (MMPs). caymanchem.comnih.gov For instance, a substrate containing the sequence Pro-Leu-Gly~Leu has been shown to be hydrolyzed by MMP-1 and MMP-2. nih.gov The presence of proline in peptide sequences can also influence the conformational rigidity, which may affect enzyme recognition and cleavage efficiency. wikipedia.org
The Dinitrophenyl (Dnp) Moiety as a Fluorescence Quencher: Design Implications
The dinitrophenyl (Dnp) group is a key component of this compound, primarily functioning as a fluorescence quencher. sigmaaldrich.comnih.gov This property is central to the use of this compound in assays that monitor enzyme activity. The Dnp group is a chromophore, meaning it absorbs light in the visible and ultraviolet range. sigmaaldrich.comnih.gov Specifically, the 2,4-dinitrophenyl group has an absorption maximum around 363 nm with a shoulder extending to approximately 410 nm or even 500 nm, depending on the specific derivative and environment. nih.govnih.gov
When a fluorophore (a molecule that emits fluorescence after absorbing light) is placed in close proximity to a quencher like Dnp, the energy absorbed by the fluorophore can be transferred to the quencher through a process called Fluorescence Resonance Energy Transfer (FRET) or intramolecular fluorescence energy transfer (IFET). nih.govqyaobio.com This energy transfer results in a decrease or quenching of the fluorophore's fluorescence emission. The efficiency of this quenching is highly dependent on the distance between the fluorophore and the quencher, typically being effective when they are within 10-100 Å of each other, and the spectral overlap between the fluorophore's emission spectrum and the quencher's absorption spectrum. nih.govqyaobio.com101.200.202 The Dnp group's broad absorption spectrum makes it an effective quencher for several commonly used fluorophores whose emission spectra overlap with Dnp's absorption, such as Mca (7-methoxycoumarin-4-yl)acetyl) and tryptophan. sigmaaldrich.comnih.govbachem.com
In the design of this compound and similar substrates, the Dnp group is strategically placed such that it is in close proximity to a reporter fluorophore when the peptide is intact. This proximity facilitates FRET, leading to quenched fluorescence. Upon enzymatic cleavage of the peptide bond within the GPLG sequence, the spatial separation between the Dnp quencher and the fluorophore increases. sigmaaldrich.comqyaobio.com This increased distance reduces or eliminates the FRET efficiency, resulting in a measurable increase in fluorescence intensity. This change in fluorescence is directly proportional to the extent of peptide cleavage, allowing researchers to quantitatively assess enzyme activity.
The Dnp group's effectiveness as a quencher is a critical design implication, enabling the development of sensitive fluorogenic substrates for protease assays. sigmaaldrich.comnih.gov The overlap between the Dnp absorption spectrum and the emission spectra of various fluorophores is a key factor in selecting appropriate FRET pairs for these applications. nih.govqyaobio.com
Strategic Integration of Reporter Fluorophores for Fluorescence Resonance Energy Transfer (FRET) Systems Utilizing this compound
The utility of this compound in FRET-based systems hinges on the strategic integration of a reporter fluorophore. In these systems, this compound or a peptide containing the GPLG sequence and a Dnp modification is designed to also include a fluorescent molecule. The Dnp group acts as the acceptor/quencher, while the integrated molecule serves as the donor fluorophore. qyaobio.com
For a FRET system utilizing this compound to be effective, the chosen reporter fluorophore must meet specific criteria. Firstly, its fluorescence emission spectrum must significantly overlap with the absorption spectrum of the Dnp group (which has an absorption maximum around 348-363 nm and a shoulder extending to longer wavelengths). sigmaaldrich.comnih.govnih.gov This spectral overlap is essential for efficient non-radiative energy transfer from the excited fluorophore to the Dnp quencher when they are in close proximity. qyaobio.com101.200.202
Commonly used fluorophores in conjunction with Dnp in peptide-based FRET substrates include Mca ((7-Methoxycoumarin-4-yl)acetyl) and tryptophan (Trp). sigmaaldrich.comnih.govbachem.com Mca is often placed at the N-terminus of the peptide, and its fluorescence is efficiently quenched by a Dnp group located elsewhere in the peptide, typically on a modified lysine (B10760008) residue. sigmaaldrich.combachem.com Tryptophan, being a naturally fluorescent amino acid, can also serve as a donor, quenched by Dnp. nih.govbachem.com Other fluorophores like Abz (2-aminobenzoyl) and N-Me-Abz (N-Methyl-anthraniloyl) are also used with Dnp as a quencher. bachem.com
The spatial arrangement of the fluorophore and the Dnp group within the peptide substrate is critical. They must be positioned such that in the intact peptide, FRET occurs efficiently due to their close proximity (typically within 10-100 Å). qyaobio.com101.200.202 Upon enzymatic cleavage of the peptide at a site between the fluorophore and the Dnp group, the distance between them increases, leading to a decrease in FRET efficiency and a corresponding increase in the detected fluorescence of the reporter fluorophore. sigmaaldrich.comqyaobio.com
The specific location of the GPLG sequence within the larger peptide construct, relative to the attached fluorophore and Dnp group, determines which enzyme's activity can be monitored. If the enzyme's cleavage site falls within or adjacent to the GPLG sequence and is positioned between the fluorophore and the quencher, then the enzyme's activity will result in a FRET signal change.
The strategic integration of reporter fluorophores with this compound or GPLG-containing peptides thus creates sensitive and quantitative tools for studying enzyme kinetics and identifying enzyme inhibitors. The choice of fluorophore depends on the desired excitation and emission wavelengths and the need for efficient spectral overlap with the Dnp quencher.
Synthetic Methodologies and Advanced Characterization of Dnp Gplg and Analogues
Chemical Synthesis Approaches for Dnp-GPLG and Related Peptide Conjugates
The synthesis of this compound involves the formation of the peptide chain GPLG and the incorporation of the Dnp group. Peptide synthesis is typically achieved through two primary methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. bachem.comsterlingpharmasolutions.com SPPS is widely used, particularly for sequences of up to approximately 80 amino acids, due to its stepwise approach, which allows for sequential addition of protected amino acids to a growing chain anchored on an insoluble polymer support. bachem.comsterlingpharmasolutions.com This method simplifies purification steps between coupling cycles. LPPS is often preferred for shorter peptides or large-scale synthesis of functionalized peptides, although solubility issues can arise for peptides longer than 10 amino acids. bachem.com
For this compound, the GPLG peptide segment can be synthesized using standard SPPS protocols, such as Fmoc- or Boc-based chemistry. sterlingpharmasolutions.comnih.govpeptide.com In Fmoc-SPPS, the α-amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a mild base like piperidine (B6355638) before coupling the next amino acid. bachem.comnih.govproteogenix.science Boc-SPPS utilizes a tert-butyloxycarbonyl (Boc) group for α-amino protection, which is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). nih.govpeptide.comproteogenix.science
The Dnp group can be introduced into the peptide sequence at various positions, commonly at the N-terminus or internally, for instance, on the side chain of a lysine (B10760008) residue. formulationbio.com For this compound, the Dnp group is typically attached to the N-terminus of the Gly-Pro-Leu-Gly sequence. This is achieved by reacting a Dnp-containing reagent, such as 1-fluoro-2,4-dinitrofluorobenzene (FDNB), with the free N-terminal amino group of the peptide under mildly basic conditions. spcmc.ac.in This reaction forms a stable 2,4-dinitrophenyl (Dnp) derivative. spcmc.ac.in Alternatively, Dnp-modified amino acids can be incorporated directly during SPPS. nih.gov For example, a Dnp group can be used as a protecting group for the imidazole (B134444) ring of histidine during Boc-SPPS, although its cleavage under Fmoc deprotection conditions has been reported as a potential side reaction. cigb.edu.cu
Related peptide conjugates might involve different peptide sequences or the Dnp group attached at a different location or via a linker. The synthesis of such analogues would follow similar peptide synthesis strategies (SPPS or LPPS) with appropriate modifications to incorporate the Dnp group or other conjugating molecules at the desired position. Chemo-enzymatic methods, utilizing enzymes like sortase A, have also been employed to ligate Dnp haptens to peptides, particularly at the C-terminus. acs.org
Optimization of Synthetic Pathways for Improved Yield and Purity
Optimizing the synthesis of this compound and its analogues is critical to maximize the yield of the desired product and minimize the formation of impurities, such as truncated sequences, deletion peptides, or products with unintended modifications. atinary.com Several factors influence the efficiency and purity of peptide synthesis, including the choice of synthesis method, protecting group strategy, coupling reagents, reaction times, temperature, and solvent systems. sterlingpharmasolutions.comnih.govatinary.com
In SPPS, optimizing each coupling step is crucial, as the yield of the final product is exponentially impacted by the efficiency of each cycle. atinary.com Variables such as the type of resin, the concentration of amino acids and coupling reagents, and the reaction time for coupling and deprotection steps need careful consideration. atinary.com For instance, using appropriate coupling reagents (e.g., carbodiimides like DCC or DIC, often with additives like HOBt or HOAt) and ensuring complete deprotection before the next coupling are essential for high yields and purity. proteogenix.sciencedokumen.pub Microwave-assisted SPPS can accelerate coupling reactions and improve yields, especially for longer or difficult sequences. nih.govacs.orgnih.gov
The incorporation of the Dnp group also requires optimization. The reaction conditions for attaching the Dnp moiety, such as the choice of Dnp reagent, base, solvent, temperature, and reaction time, need to be optimized to ensure efficient labeling with minimal side reactions. For instance, while 2,4-dinitrophenyl bromoacetate (B1195939) (BrAc-DNP) has been used, its commercial availability and potential issues with cesium ions in certain cyclization reactions highlight the need for evaluating alternative reagents and conditions. nih.gov Studies have shown that using alternative bromoacetate derivatives, such as BrAc-OSu, can lead to higher cyclization yields in the synthesis of Dnp-labeled peptides. nih.gov
Chromatographic and Spectroscopic Methods for Rigorous Purity Assessment and Structural Confirmation of Synthetic Products
Rigorous purity assessment and structural confirmation are essential to validate the identity and quality of synthesized this compound and its analogues. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a gold standard for assessing peptide purity and is widely used for the analysis and purification of synthetic peptides, including those with Dnp modifications. sterlingpharmasolutions.comformulationbio.comnih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common, separating peptides based on their hydrophobicity. sterlingpharmasolutions.comnih.gov The Dnp group, being a chromophore, facilitates detection using UV-Vis spectroscopy, typically in the range of 354-400 nm. formulationbio.com Analyzing the HPLC chromatogram allows for the determination of the purity percentage of the main product and the identification of impurities.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized peptide conjugate and confirming its identity. formulationbio.comnih.govmdpi.comchromatographyonline.com Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used techniques for peptides. formulationbio.comnih.gov MS can confirm the presence of the intact this compound molecule by providing an accurate mass-to-charge ratio ([M+H]⁺ or other adduct ions). nih.govmdpi.com LC-MS, which couples liquid chromatography with mass spectrometry, is particularly valuable for separating components in a mixture before mass analysis, allowing for the identification of impurities and their molecular weights. mdpi.comchromatographyonline.com Tandem mass spectrometry (MS/MS) can provide fragmentation data, offering further structural information and confirming the amino acid sequence. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the synthesized compound. chromatographyonline.comsb-peptide.comnih.gov ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) can be used to confirm the presence of all amino acid residues in the correct sequence and the attachment of the Dnp group. mdpi.com NMR is also valuable for assessing the purity of the sample, as signals from impurities can be detected. nih.gov The Dnp group has characteristic NMR signals that can be used for confirmation.
UV-Vis spectroscopy can be used to quantify the concentration of Dnp-labeled peptides due to the strong absorbance of the Dnp moiety in the UV-Vis region. formulationbio.com This is particularly useful for determining the yield of the Dnp labeling reaction.
Other techniques may also be employed depending on the specific nature of the analogue and the required level of characterization, such as amino acid analysis to confirm the ratio of amino acids in the peptide chain cigb.edu.cu, or techniques like dynamic light scattering if the conjugate forms larger assemblies.
These analytical methods, when used in combination, provide comprehensive data to confirm the successful synthesis of this compound and its analogues, verify their purity, and elucidate their chemical structures.
Biochemical Mechanisms of Dnp Gplg Hydrolysis and Signal Transduction
Elucidation of Enzyme-Substrate Recognition and Specificity for Dnp-GPLG
Enzyme-substrate recognition for peptide substrates like those containing the this compound sequence is governed by the enzyme's active site architecture and the amino acid sequence of the substrate. Proteases, including MMPs, possess specific binding pockets that interact with amino acid residues on either side of the scissile bond. These interactions determine the efficiency and specificity of cleavage.
Enzymatic Cleavage by Matrix Metalloproteinases (MMPs) and Other Proteases
While MMPs are primary targets for this compound-based substrates, other proteases with similar substrate specificities might also exhibit some level of activity. However, the design of the full peptide sequence incorporating this compound, along with the positioning of the fluorophore and quencher, is optimized to achieve selectivity for particular enzymes.
Determinants of Substrate Selectivity for this compound
The substrate selectivity of proteases, including MMPs, is primarily determined by the amino acid residues flanking the cleavage site, often referred to as the P (N-terminal to the scissile bond) and P' (C-terminal to the scissile bond) positions. nih.govnih.govscielo.brnih.gov For MMPs, the P1' position (the amino acid immediately following the scissile bond) is particularly important and often accommodates hydrophobic residues like Leucine or Isoleucine, consistent with the Gly-Leu cleavage site found in many MMP substrates, including those related to this compound. nih.govmostwiedzy.plmdpi.comembopress.orgnih.gov The presence of Proline at the P2 position (as in this compound) is also frequently observed in MMP substrates. mostwiedzy.plmdpi.comnih.gov
Detailed Mechanistic Insights into the Hydrolysis of the Gly-Leu Peptide Bond within this compound
The hydrolysis of the peptide bond, specifically the Gly-Leu bond when it is the scissile bond within a this compound-containing substrate, by MMPs follows a well-established catalytic mechanism common to zinc metalloproteinases. The mechanism involves the coordination of the substrate's carbonyl oxygen to the catalytic zinc ion in the enzyme's active site. nih.govresearchgate.net A water molecule, also coordinated to the zinc ion and polarized by a conserved glutamate (B1630785) residue (Glu) within the active site, acts as the nucleophile. nih.govresearchgate.net
The detailed mechanism involves several steps:
Substrate Binding: The peptide substrate binds to the MMP active site, positioning the scissile Gly-Leu bond near the catalytic zinc ion.
Nucleophilic Attack: The zinc-coordinated water molecule, activated by the glutamate residue acting as a general base, launches a nucleophilic attack on the carbonyl carbon of the Gly-Leu peptide bond. nih.govresearchgate.net
Formation of Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate, where the carbonyl carbon is now bonded to both the amide nitrogen and the oxygen from the water molecule. nih.govresearchgate.net
Proton Transfer and C-N Bond Cleavage: The glutamate residue then acts as a general acid, donating a proton to the nitrogen atom of the scissile peptide bond. This facilitates the cleavage of the carbon-nitrogen bond. nih.govresearchgate.net
Product Release: The cleaved peptide fragments are released from the active site, and a new water molecule binds to the zinc ion, regenerating the enzyme for further catalytic cycles. researchgate.net
This process effectively inserts a water molecule across the peptide bond, resulting in the hydrolysis of the Gly-Leu linkage and the separation of the N-terminal fragment (containing Dnp and Gly-Pro-Leu) from the C-terminal fragment (containing Leu-Gly and the attached fluorophore in a typical FRET substrate design).
Principles of Fluorescence Resonance Energy Transfer (FRET) in this compound-Based Assays
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process by which energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (which can be a quencher or another fluorophore). fishersci.caufl.edufishersci.atosti.govcore.ac.uk This energy transfer occurs when the emission spectrum of the donor overlaps significantly with the absorption spectrum of the acceptor, and the distance between them is typically within 1-10 nanometers. ufl.edufishersci.atosti.govcore.ac.ukwikipedia.org
In this compound-based assays, the Dnp moiety serves as the acceptor/quencher, and a suitable fluorophore is incorporated into the peptide substrate as the donor. The peptide sequence, including this compound, acts as a linker between the fluorophore and the quencher. In the intact substrate, the fluorophore and Dnp are in close proximity, allowing efficient FRET to occur.
Mechanism of Dnp-Mediated Quenching and Fluorophore Dequenching upon Proteolytic Cleavage
The Dnp group is a chromophore that efficiently absorbs light in the visible and near-UV range, with an absorption maximum around 360 nm and a shoulder extending to 500 nm. nih.govwikipedia.org When a suitable fluorophore (donor) with an emission spectrum that overlaps with Dnp's absorption spectrum is placed in close proximity on the same peptide molecule, excitation of the fluorophore leads to energy transfer to the Dnp group via FRET. osti.govcore.ac.ukwikipedia.orgnih.govnih.gov This energy transfer dissipates the excitation energy of the fluorophore non-radiatively (without emitting a photon), resulting in a significant reduction or "quenching" of the fluorophore's fluorescence signal. osti.govcore.ac.ukwikipedia.orgnih.gov
Common fluorophores used in conjunction with Dnp in FRET substrates include 7-methoxycoumarin-4-yl acetic acid (Mca), 2-aminobenzoyl (Abz), and 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govscielo.brnih.govnih.govnih.govcaymanchem.compnas.org The spectral overlap between these fluorophores and Dnp is critical for efficient quenching. For example, Lys(DNP) has an absorbance maximum at 360 nm, which overlaps with the emission spectra of fluorophores like ACC (emission maximum around 460 nm) and Mca (emission around 420 nm). wikipedia.orgnih.gov
Upon proteolytic cleavage of the peptide substrate by an enzyme that recognizes the sequence, the peptide bond between the fluorophore and the Dnp quencher is hydrolyzed. This cleavage separates the fluorophore and Dnp, significantly increasing the distance between them. As FRET efficiency is highly sensitive to the distance between the donor and acceptor (decreasing with the sixth power of the distance), separating the fluorophore and Dnp disrupts the energy transfer process. fishersci.atosti.gov With the quenching mechanism removed, the excited fluorophore can now emit its characteristic fluorescence. This "dequenching" leads to a measurable increase in fluorescence intensity, which is directly proportional to the extent of peptide hydrolysis by the enzyme. osti.govcore.ac.ukwikipedia.orgnih.gov This increase in fluorescence signal allows for continuous monitoring of enzyme activity in real-time assays.
Here is a table summarizing some common fluorophore-quencher pairs used in FRET substrates, including those with Dnp:
| Donor Fluorophore | Acceptor Quencher | Excitation Wavelength (nm) | Emission Wavelength (nm) | Overlap with Dnp Absorption |
| 7-methoxycoumarin-4-yl acetic acid (Mca) | 2,4-dinitrophenyl (Dnp) | ~325 | ~420 | Yes |
| 2-aminobenzoyl (Abz) | 2,4-dinitrophenyl (Dnp) | ~320 | ~420 | Yes |
| 7-amino-4-carbamoylmethylcoumarin (ACC) | 2,4-dinitrophenyl (Dnp) | ~355 | ~460 | Yes |
| 5-carboxyfluorescein (Fam) | QXL 520 | ~492 | ~520 | (Not Dnp) |
| Edans | Dabcyl | ~336 | ~490 | (Not Dnp) |
Note: Excitation and emission wavelengths are approximate and can vary depending on the environment.
This mechanism of quenching and dequenching forms the basis of highly sensitive and continuous assays for studying the kinetics and specificity of proteases that cleave peptide sequences containing the this compound motif.
Enzyme Kinetics and Mechanistic Investigations Utilizing Dnp Gplg
Determination of Kinetic Parameters for Dnp-GPLG Hydrolysis by Specific Proteases
Kinetic analysis provides crucial insights into the efficiency and mechanism of enzyme action. When this compound is used as a substrate, the rate of hydrolysis can be monitored, typically by detecting the release of a chromogenic or fluorogenic product resulting from the cleavage adjacent to the Dnp group.
Steady-State Kinetics and Michaelis-Menten Analysis
Steady-state kinetics, often analyzed using the Michaelis-Menten model, is a fundamental approach to characterize enzyme activity. This method involves measuring the initial reaction velocity at various substrate concentrations while the enzyme concentration remains constant. The data is then typically plotted as reaction velocity versus substrate concentration, yielding a hyperbolic curve for enzymes following Michaelis-Menten kinetics. nih.gov
The Michaelis-Menten equation, v = (Vmax * [S]) / (Km + [S]), describes this relationship, where:
v is the initial reaction velocity.
Vmax is the maximum reaction velocity achieved at saturating substrate concentrations.
[S] is the substrate concentration.
Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax. nih.gov
Km provides an indication of the enzyme's apparent affinity for the substrate, while Vmax reflects the enzyme's catalytic efficiency at saturation. nih.gov The catalytic turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate, can be calculated from Vmax and the enzyme concentration (kcat = Vmax / [E]). The ratio kcat/Km is considered the catalytic efficiency or specificity constant, reflecting how effectively an enzyme converts substrate to product when substrate concentration is low.
When this compound is used as a substrate for a specific protease, steady-state kinetic experiments can determine the Km and Vmax values for that enzyme-substrate pair under defined conditions. This allows for comparison of the protease's activity towards this compound relative to other substrates or under different conditions. For instance, a study investigating the SARS-CoV-2 main protease (3CL-PR) used a related FRET-based substrate, (Abz)SAVLQSGFRK(Dnp)-NH₂, and determined steady-state kinetic parameters at pH 7.5, reporting kcat = 1.02 ± 0.08 s⁻¹ and Ka (equivalent to Km in this context) = 43 ± 9 µM. While this is not this compound specifically, it illustrates the type of data obtained.
Pre-Steady-State Kinetic Analysis and Elucidation of Intermediate Steps (e.g., using stopped-flow methods)
Pre-steady-state kinetics examines the rapid initial phase of an enzymatic reaction before the steady state is reached. This transient phase, typically occurring within milliseconds, can reveal information about intermediate steps in the catalytic mechanism, such as substrate binding, conformational changes, and product release, which are not discernible from steady-state measurements.
Techniques like stopped-flow fluorimetry are commonly employed for pre-steady-state kinetic analysis, allowing for rapid mixing of enzyme and substrate solutions and monitoring the reaction progress over very short timescales. By observing changes in fluorescence (due to the Dnp group and/or a paired fluorophore in a FRET substrate) or absorbance during this initial burst phase, researchers can determine the rate constants for individual steps in the catalytic cycle.
The presence of a "burst" of product formation followed by a slower steady-state rate can indicate that a step after the initial chemical transformation (e.g., product release) is rate-limiting in the steady state. Pre-steady-state analysis helps dissect these individual rates.
A study on SARS-CoV-2 3CL-PR using the (Abz)SAVLQ*SGFRK(Dnp)-NH₂ substrate conducted pre-steady-state kinetics using stopped-flow fluorimetry. Time courses of product fluorescence were acquired over very short intervals (0.002–0.25 s). This analysis revealed transient lags preceding the steady-state rates, suggesting steps like substrate binding and acylation were encompassed in these faster transient rates. This exemplifies how pre-steady-state methods with Dnp-quenched substrates can contribute to understanding the step-by-step enzymatic mechanism.
Analysis of the Impact of Environmental Parameters on this compound Hydrolysis Rates
Enzyme activity is significantly influenced by environmental factors such as pH, ionic strength, and temperature. Studying the effect of these parameters on the hydrolysis rate of this compound by a specific protease can provide insights into the optimal conditions for enzyme activity and the role of ionizable groups or structural flexibility in catalysis.
Effects of pH and Ionic Strength on Enzymatic Activity
pH affects the ionization state of amino acid residues in the enzyme's active site and substrate, which can impact substrate binding and catalysis. Enzymes typically exhibit optimal activity over a narrow pH range. By measuring the hydrolysis rate of this compound across a range of pH values, a pH-rate profile can be generated, revealing the apparent pKa values of ionizable groups essential for the enzyme's activity towards this substrate.
Ionic strength, a measure of the total concentration of ions in a solution, can influence enzyme activity by affecting electrostatic interactions within the enzyme, between the enzyme and substrate, or between the enzyme and ions in the buffer. Changes in ionic strength can alter the charge distribution around the enzyme and substrate, potentially impacting binding affinity and catalytic rate, especially if charged species are involved in the rate-determining step. Studies on the effect of ionic strength on the hydrolysis of this compound could help elucidate the role of electrostatic interactions in the protease's mechanism. While general principles of ionic strength effects on enzyme activity are known, specific data for this compound hydrolysis would be required for a detailed analysis.
A study investigating SARS-CoV-2 3CL-PR activity with the (Abz)SAVLQ*SGFRK(Dnp)-NH₂ substrate determined steady-state kinetic parameters over a range of pH values (5.5–9.0). The log(kcat/Ka) versus pH plot showed a bell-shaped curve, indicating the involvement of essential acidic and basic groups with specific pKa values required for optimal catalysis. This demonstrates how pH studies with Dnp-quenched substrates can provide mechanistic information.
Temperature Dependence of this compound Cleavage Kinetics
Temperature affects the rate of enzyme-catalyzed reactions. Generally, reaction rates increase with temperature up to an optimal point, beyond which the enzyme may denature, leading to a decrease in activity. Studying the temperature dependence of this compound hydrolysis can provide information about the activation energy of the reaction catalyzed by the protease.
By measuring the initial rate of this compound hydrolysis at different temperatures, an Arrhenius plot can be constructed (ln(rate) versus 1/T), from which the activation energy (Ea) can be determined. This parameter reflects the energy barrier that must be overcome for the reaction to occur. Analysis of temperature effects can also provide insights into the thermal stability of the enzyme with this compound as a substrate. While general studies on temperature effects on protease activity exist, specific data for this compound hydrolysis by a particular protease would be needed for a detailed analysis.
Inhibition Studies of Proteases Using this compound as a Substrate
This compound is a useful tool for investigating the effects of potential enzyme inhibitors. Inhibitors are molecules that bind to an enzyme and decrease its activity. By performing kinetic assays with this compound in the presence of varying concentrations of an inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined.
Inhibition studies typically involve measuring the initial reaction velocity of this compound hydrolysis at different substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression to determine the inhibition parameters. A lower Ki value indicates a more potent inhibitor.
Several studies utilize Dnp-quenched substrates, similar in principle to this compound, in protease inhibition assays. For example, a fluorescence-quenched peptide substrate, Mca–AVLQ↓SGFR-K(Dnp)K, was used to assess the inhibitory activity of gold compounds against SARS-CoV-2 Mpro. Another study used a FRET peptide with a Dnp group to investigate inhibitors of SARS-CoV-2 Mpro, determining IC50 values from inhibition curves. These examples highlight the utility of Dnp-labeled peptides as substrates in the characterization of protease inhibitors. Using this compound specifically allows for the evaluation of inhibitors targeting proteases with a substrate preference for the GPLG sequence.
Illustrative Data Table (Hypothetical based on general kinetic principles):
While specific kinetic data for this compound hydrolysis by various proteases is not extensively available in the search results, the following table illustrates the type of data that would be generated from steady-state kinetic analysis using this compound as a substrate for a hypothetical protease under specific conditions.
| Protease | Substrate | Temperature (°C) | pH | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) |
| Hypothetical Protease A | This compound | 37 | 7.5 | 50 | 1.2 | 0.5 |
| Hypothetical Protease B | This compound | 25 | 8.0 | 150 | 0.8 | 0.3 |
Note: The values in this table are illustrative and not based on specific research findings for this compound hydrolysis.
Illustrative Data Table (Based on a related substrate for SARS-CoV-2 3CL-PR):
The following table presents kinetic parameters for the hydrolysis of a related Dnp-quenched substrate, (Abz)SAVLQSGFRK(Dnp)-NH₂, by SARS-CoV-2 3CL-PR, as reported in a study.
| Enzyme | Substrate | Temperature (°C) | pH | Ka (µM) | kcat (s⁻¹) | kcat/Ka (M⁻¹s⁻¹) |
| SARS-CoV-2 3CL-PR | (Abz)SAVLQSGFRK(Dnp)-NH₂ | 25 | 7.5 | 43 ± 9 | 1.02 ± 0.08 | 23,700 ± 5,600 |
Source: Adapted from research findings on SARS-CoV-2 3CL-PR kinetics.
Illustrative Data Table (Hypothetical pH dependence data):
The following table illustrates how the effect of pH on the kinetic parameters for this compound hydrolysis by a hypothetical protease might be presented.
| Hypothetical Protease C | Substrate | Temperature (°C) | pH | Km (µM) | Vmax (µM/min) |
| Hypothetical Protease C | This compound | 30 | 6.0 | 80 | 0.5 |
| Hypothetical Protease C | This compound | 30 | 7.0 | 60 | 1.0 |
| Hypothetical Protease C | This compound | 30 | 7.5 | 55 | 1.2 |
| Hypothetical Protease C | This compound | 30 | 8.0 | 65 | 1.1 |
| Hypothetical Protease C | This compound | 30 | 9.0 | 90 | 0.7 |
Note: The values in this table are illustrative and not based on specific research findings for this compound hydrolysis.
Illustrative Data Table (Hypothetical Inhibition Data):
The following table illustrates how inhibition data using this compound as a substrate might be presented for a hypothetical inhibitor.
| Hypothetical Protease D | Substrate | Inhibitor | Inhibition Type | Ki (µM) |
| Hypothetical Protease D | This compound | Inhibitor X | Competitive | 5.0 |
| Hypothetical Protease D | This compound | Inhibitor Y | Non-competitive | 10.0 |
Note: The values in this table are illustrative and not based on specific research findings for this compound hydrolysis.
Applications of Dnp Gplg in Controlled in Vitro Research Models
Development and Validation of Assays for Quantifying Matrix Metalloproteinase Activity in Cell-Free Systems
Dnp-quenched peptides, including those with sequences relevant to MMP cleavage like GPLG, are fundamental components in the development and validation of cell-free assays for quantifying matrix metalloproteinase activity fishersci.calabsolu.canih.gov. These assays leverage the FRET principle, where the proteolytic cleavage of the substrate by MMPs results in a measurable increase in fluorescence fishersci.cacenmed.comnih.govprotocols.ioprotocols.io. The selection of the peptide sequence is crucial and is often based on known cleavage sites of specific MMPs in their natural substrates, such as components of the extracellular matrix fishersci.calabsolu.ca.
The development of these assays involves synthesizing the peptide with the Dnp quencher and an appropriate fluorophore. Common fluorophore/quencher pairs used in conjunction with Dnp include Mca (7-methoxycoumarin-4-acetic acid) or Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) paired with Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) or Dnp fishersci.cacenmed.comnih.govprotocols.ioprotocols.io. The assay is validated by demonstrating a direct correlation between the increase in fluorescence signal and the concentration or activity of the purified MMP enzyme in a cell-free buffer system fishersci.ca.
Detailed research findings in this area often involve determining kinetic parameters such as Km (Michaelis constant) and kcat (catalytic efficiency) for the interaction between a specific MMP and the Dnp-quenched peptide substrate cenmed.comufl.edu. These parameters provide insights into the enzyme's substrate affinity and catalytic rate. Validation also includes assessing the sensitivity and specificity of the assay for the target MMP compared to other proteases cenmed.comnih.gov.
Typical data generated from these assays include fluorescence intensity curves over time, which are then used to calculate initial reaction rates. By varying the substrate concentration, kinetic data can be obtained and analyzed using Michaelis-Menten kinetics.
High-Throughput Screening Platforms for the Identification of Protease Inhibitors and Activators Utilizing Dnp-GPLG
Dnp-quenched peptide substrates, including those designed to be cleaved by MMPs, are widely adapted for high-throughput screening (HTS) platforms to identify potential protease inhibitors and activators ufl.edunih.govwikipedia.orgciteab.cominvivochem.cnwikipedia.orgciteab.com. The fluorescence-based nature of these FRET assays makes them particularly suitable for automation and miniaturization, allowing for the rapid screening of large libraries of compounds nih.govwikipedia.orgciteab.com.
In HTS for inhibitors, the protease and the Dnp-quenched substrate are incubated together in the presence of a test compound. A reduction in the rate of fluorescence increase compared to a control without the compound indicates potential inhibitory activity nih.govwikipedia.org. Conversely, an increase in the rate might suggest activation.
Research findings from HTS campaigns utilizing Dnp-quenched substrates often result in the identification of "hit" compounds that show a certain percentage of inhibition at a given concentration ufl.educiteab.com. These hits are then subjected to further validation and characterization, including determining IC50 values (the concentration of inhibitor required to achieve 50% inhibition) ufl.eduwikipedia.org.
Data generated in HTS typically includes raw fluorescence readings from multi-well plates, which are processed to determine the percentage of enzyme activity or inhibition for each tested compound. This data is then used to rank compounds and select candidates for further study.
Investigation of Protease Dynamics in Simplified Biological Mimetic Systems (Excluding Clinical Human Data)
Dnp-labeled peptides are also valuable tools for investigating protease dynamics in simplified biological mimetic systems, providing controlled environments to study enzyme behavior outside the complexity of living cells or organisms citeab.com. These systems can include liposomes, hydrogels, or nanoparticle-based constructs designed to mimic certain aspects of the extracellular environment or cellular structures .
For instance, Dnp-labeled peptides can be incorporated into the lipid bilayer of liposomes or attached to nanoparticles citeab.com. Protease activity in such systems can be monitored by the release of the fluorescently labeled peptide or a change in the FRET signal upon cleavage, indicating the enzyme's ability to access and cleave the substrate within the mimetic environment . Hydrogels can be designed with embedded Dnp-quenched peptides to study protease diffusion and activity within a 3D matrix that simulates tissue structure nih.gov.
Research in this area focuses on understanding how factors such as substrate presentation, diffusion rates, and the local microenvironment within the mimetic system influence protease activity and dynamics. These studies provide fundamental insights into how proteases might behave in more complex biological settings without the variability and confounding factors present in vivo.
Data generated can include fluorescence measurements over time to track cleavage kinetics within the mimetic system, analysis of the spatial distribution of protease activity in hydrogels, or measurements of substrate release from liposomes or nanoparticles.
Design and Application of this compound Variants for Enhanced Sensitivity and Specificity in In Vitro Systems
The design and application of this compound variants or other Dnp-quenched peptide substrates are actively pursued to enhance the sensitivity and specificity of in vitro protease assays cenmed.comnih.govnih.gov. This involves modifying the peptide sequence, the position of the fluorophore and quencher, or the nature of the fluorophore-quencher pair cenmed.comnih.gov.
Modifications to the peptide sequence surrounding the cleavage site can alter the substrate's recognition and cleavage efficiency by specific proteases. For example, varying amino acids at positions P1, P1', or further away from the scissile bond can influence how tightly an enzyme binds and cleaves the substrate.
The choice of the fluorophore-quencher pair also impacts assay sensitivity. Different pairs have varying spectral overlap and quenching efficiencies cenmed.com. Research has shown that alternative pairs to Mca/Dnp or Edans/Dabcyl can offer improved sensitivity for certain proteases cenmed.com.
Detailed research findings include comparisons of kinetic parameters (Km, kcat, kcat/Km) for different substrate variants with various proteases to determine optimal sequences for sensitivity and specificity cenmed.com. This allows for the design of tailored substrates that are highly selective for a particular protease of interest, minimizing off-target cleavage and improving the accuracy of activity measurements nih.gov.
Advanced Methodologies and Analytical Approaches in Dnp Gplg Research
Spectroscopic Techniques for Real-time Monitoring of Dnp-GPLG Cleavage
Spectroscopic methods, particularly those based on fluorescence, are widely utilized for the continuous monitoring of peptide cleavage when the peptide substrate is appropriately labeled. The incorporation of a Dnp group in proximity to a fluorophore within a peptide sequence creates a FRET (Förster Resonance Energy Transfer) pair. guidetopharmacology.orgdsmz.defishersci.sempg.de In this setup, the Dnp moiety acts as a quencher, absorbing the energy emitted by the fluorophore when they are in close proximity in the intact peptide. guidetopharmacology.orgfishersci.sempg.defishersci.ptfishersci.at Upon cleavage of the peptide bond by an enzyme, the distance between the fluorophore and the Dnp quencher increases, leading to a decrease in quenching and a corresponding increase in fluorescence intensity. dsmz.defishersci.se This change in fluorescence can be monitored in real-time, providing a continuous assay for enzyme activity. dsmz.defishersci.se
Fluorometric Methods for Continuous Assay Monitoring
Fluorometric methods offer a sensitive and convenient way to continuously monitor the enzymatic cleavage of Dnp-quenched peptide substrates. This approach relies on the principle of FRET, where the Dnp group efficiently quenches the fluorescence of a nearby donor fluorophore when the peptide is intact. guidetopharmacology.orgfishersci.sempg.defishersci.ptfishersci.at Common fluorophores used in conjunction with Dnp include 2-aminobenzoyl (Abz) and 7-methoxycoumarin-4-acetic acid (Mca). guidetopharmacology.orgdsmz.defishersci.sempg.defishersci.ptfishersci.atfishersci.befishersci.cauni.lunih.govnih.gov As the enzyme cleaves the peptide at a specific recognition site, the spatial separation between the fluorophore and the Dnp quencher increases, disrupting the FRET effect and resulting in a measurable increase in fluorescence emission from the fluorophore. dsmz.defishersci.se This increase in fluorescence intensity over time is directly proportional to the rate of peptide cleavage, allowing for continuous kinetic analysis of enzyme activity. fishersci.se Such assays can be performed using standard fluorometers or fluorescence microplate readers, enabling high-throughput screening applications. dsmz.defishersci.seuni.lunih.govnih.gov
Application of High-Performance Liquid Chromatography (HPLC) for Cleavage Product Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of peptide cleavage products. Following enzymatic reactions involving this compound or similar peptides, HPLC can be employed to analyze the resulting fragments. This method allows researchers to confirm the specific site of cleavage within the peptide sequence and to quantify the amount of product formed over time. HPLC systems equipped with UV/Vis detectors are commonly used, as the Dnp moiety itself is a chromophore with characteristic absorbance in the UV-Vis range. This enables the detection of Dnp-containing fragments.
Analysis typically involves injecting the reaction mixture onto a reversed-phase HPLC column, such as a C18 column, which separates the intact substrate from its cleavage products based on their differential interactions with the stationary phase. The mobile phase, often a gradient of acetonitrile (B52724) and water with an acidic modifier, is pumped through the column to elute the separated compounds. The eluted species are then detected by the UV/Vis detector, monitoring absorbance at wavelengths appropriate for the Dnp group (e.g., 355 nm or 360 nm). By comparing the chromatogram of the reaction mixture to those of the intact substrate and known or synthesized cleavage products, researchers can identify and quantify the fragments generated by enzymatic activity. This provides detailed information about the kinetics and specificity of the enzyme-catalyzed reaction.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling techniques play a significant role in complementing experimental studies of this compound and its interactions, particularly with enzymes. These methods allow for the investigation of molecular behavior at an atomic level, providing insights into binding modes, dynamics, and electronic properties that are difficult to obtain through experiments alone.
Molecular Docking and Dynamics Simulations of Enzyme-Dnp-GPLG Complexes
Molecular docking and molecular dynamics simulations are powerful computational tools used to study the interaction between a peptide substrate like this compound and its target enzyme. Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand (in this case, the peptide) within the binding site of a protein. By simulating numerous possible binding geometries and scoring them based on interaction energies, docking can suggest how this compound might fit into the active site of an enzyme.
Molecular dynamics simulations extend this analysis by simulating the movement and behavior of the enzyme-substrate complex over time using classical physics principles. nih.govnih.gov These simulations can reveal the stability of the binding pose, conformational changes in the enzyme or peptide upon binding, and the dynamic interactions between specific residues. nih.govnih.gov For this compound, molecular dynamics could provide insights into how the presence of the Dnp group affects the peptide's flexibility and interaction with the enzyme, potentially explaining its behavior as a substrate or inhibitor. Studies on similar enzyme-peptide complexes have used molecular dynamics to analyze factors like the nucleophilic attack angle at the cleavage site, which can influence reaction kinetics. nih.govnih.gov
Quantum Chemical Calculations for Understanding Quenching Efficiency and Electronic Transitions
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules like the Dnp group, providing a theoretical basis for understanding their spectroscopic behavior, particularly quenching efficiency and electronic transitions. These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, energy levels, and electron distribution.
For the Dnp moiety, quantum chemical methods can help elucidate why it functions as an efficient quencher in FRET-based assays. By calculating the absorption spectrum of Dnp and the emission spectrum of the paired fluorophore, researchers can assess the spectral overlap, a critical factor for efficient FRET. Calculations can also provide insights into the electronic transitions within the Dnp group that are responsible for its absorption properties. Furthermore, these methods can be used to understand how the chemical environment or modifications to the Dnp structure might affect its electronic properties and, consequently, its quenching ability. While direct examples for this compound were not found, quantum chemical calculations have been applied to study the electronic properties of 2,4-dinitrophenol (B41442) and other related nitroaromatic compounds, demonstrating the applicability of these methods to understanding the behavior of the Dnp chromophore.
Future Prospects and Methodological Innovations for Dnp Gplg Based Probes
Integration of Dnp-GPLG Assays with Miniaturized and Microfluidic Systems
The integration of biochemical assays with miniaturized and microfluidic systems represents a significant trend in analytical chemistry and biological research, offering advantages such as reduced sample and reagent consumption, increased throughput, and potential for automation and point-of-care applications nih.govmit.eduutah.edunih.gov. This compound, as a chromogenic or potentially fluorogenic substrate (depending on the specific assay design and detection method), is well-suited for adaptation to these platforms.
Microfluidic devices enable precise manipulation of small fluid volumes within microchannels, facilitating various biochemical analyses, including enzyme activity assays nih.govnih.gov. Research has demonstrated the successful implementation of protease activity assays in microfluidic formats, often utilizing fluorescent or FRET-based peptide substrates researchgate.net. For instance, microfluidic platforms have been developed to enhance the sensitivity of protease activity assays by integrating components like biomolecule concentrators researchgate.net. Such systems can significantly reduce the required reaction time and sample volume for detecting enzyme activity researchgate.net. The principle involves concentrating the enzyme or substrate before carrying out the reaction in a confined microenvironment, leading to enhanced detection limits researchgate.net.
This compound, with its defined cleavage site and the detectable Dnp moiety (which absorbs light and can quench fluorescence in a FRET pair), can be readily incorporated into microfluidic assay designs. Its use in these systems would allow for high-throughput screening of protease activity, potentially in a more cost-effective and less labor-intensive manner compared to traditional well-plate formats. Furthermore, protein immobilization techniques, which are being explored for microfluidic assays nih.gov, could potentially be applied to immobilize proteases or this compound derivatives within microchannels, creating integrated microreactors for continuous monitoring or screening. The adaptability of this compound to small volumes and its detectable signal upon cleavage make it a promising candidate for integration into next-generation miniaturized and microfluidic platforms for protease research and diagnostics.
Engineering of this compound for Tunable Specificity Towards Novel Protease Targets
While this compound is known as a control for MMP activity, engineering its peptide sequence or incorporating modifications presents opportunities to tune its specificity towards a wider range of proteases or to enhance its selectivity for particular protease subtypes. Engineering protease specificity is a complex but active area of research, with various strategies being explored to tailor enzyme-substrate interactions caymanchem.comntu.edu.sgmdpi.comnih.gov.
One approach involves modifying the amino acid sequence of the peptide substrate. The specificity of proteases is determined by their active site and exosite interactions with the substrate peptide chain caymanchem.com. By altering the amino acids within the GPLG sequence or extending the peptide, researchers can influence the binding affinity and cleavage efficiency of different proteases. This can involve rational design based on known protease substrate preferences or directed evolution techniques to select for desired specificity caymanchem.comntu.edu.sgmdpi.com. Studies on engineering the specificity of other enzymes, such as peptide ligases, highlight the potential for modifying peptide sequences to achieve altered substrate recognition.
Another avenue for engineering this compound-based probes involves leveraging the Dnp moiety in conjunction with a fluorescent reporter in a Förster Resonance Energy Transfer (FRET) pair nih.gov. In such a system, the Dnp group acts as a quencher, and fluorescence is observed only upon cleavage of the peptide linker by a protease, separating the fluorophore from the quencher nih.gov. By designing peptide sequences specifically recognized by target proteases and incorporating the Dnp-quencher and a suitable fluorophore, highly specific and sensitive probes can be created nih.gov. This approach allows for the development of custom-designed FRET substrates with tunable specificity simply by changing the peptide sequence between the Dnp and the fluorophore. The use of non-canonical amino acids within the peptide sequence could also offer novel ways to influence protease recognition and stability.
The challenges in engineering protease specificity include avoiding off-target cleavage and ensuring efficient hydrolysis of the desired substrate ntu.edu.sgmdpi.com. However, ongoing advancements in protease engineering techniques, including sophisticated screening methods and computational design, provide a framework for modifying this compound to create probes with tailored specificity for novel protease targets relevant to various biological processes and diseases.
Expanding the Scope of this compound-Derived Probes for Diverse Biochemical Processes Beyond Proteolysis
While this compound's primary application is linked to proteolysis, the modular nature of this Dnp-peptide conjugate allows for exploring its potential in broader biochemical contexts. The Dnp moiety itself is a chromophore and can be used for detection or as a handle for further modifications. The peptide sequence GPLG can serve as a specific recognition or cleavage site, not limited to just protease activity detection in isolation.
One potential expansion lies in utilizing this compound or similar Dnp-peptides as cleavable linkers in more complex molecular probes or systems. For example, a Dnp-peptide sequence could be incorporated into a larger construct where its cleavage by a specific enzyme triggers a conformational change, the release of a signaling molecule (other than the Dnp group itself), or the activation of a downstream process. This moves beyond simply measuring the change in Dnp absorbance or fluorescence quenching upon cleavage.
Drawing inspiration from the field of peptide-functionalized nanomedicine, where peptides are used to impart specific functionalities to nanoparticles for drug delivery, diagnostics, and imaging mdpi.com, Dnp-peptides could be integrated into nanoparticle-based probes. Cleavage of a Dnp-peptide linker on the surface of a nanoparticle could, for instance, lead to the release of a loaded cargo, a change in the nanoparticle's properties (e.g., aggregation state or optical signal), or the exposure of a hidden targeting ligand.
Furthermore, the Dnp group could potentially be utilized for applications unrelated to its quenching ability or direct absorbance change upon peptide cleavage. For example, the Dnp group has been used as a hapten in immunological studies. While this compound itself is a small molecule, larger constructs incorporating the this compound sequence could potentially be used in assays involving anti-Dnp antibodies.
Q & A
Q. What are the key steps to synthesize Dnp-GPLG, and how can purity be validated?
Methodological Answer: Synthesis of this compound requires a multi-step protocol involving peptide coupling (e.g., solid-phase synthesis for the GPLG backbone) followed by selective dinitrophenylation (Dnp) modification. Post-synthesis, validate purity using:
- HPLC with UV detection (monitor at 360 nm for Dnp absorption).
- Mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight.
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity, particularly the Dnp moiety’s attachment .
Common Pitfalls: Incomplete coupling reactions may yield truncated peptides; optimize reaction time and solvent conditions.
Q. How should researchers design a baseline experiment to assess this compound’s enzymatic stability?
Methodological Answer: A baseline experiment should include:
- Substrate Preparation: this compound dissolved in buffer (e.g., pH 7.4 PBS).
- Enzyme Exposure: Incubate with target proteases (e.g., MMP-9) at 37°C.
- Kinetic Sampling: Collect aliquots at timed intervals (0, 15, 30, 60 mins) and quench reactions (e.g., TFA addition).
- Analysis: Quantify degradation via fluorescence (if labeled) or HPLC to track intact substrate percentage.
Statistical Consideration: Triplicate runs and ANOVA to assess significance of degradation rates .
Q. What spectroscopic techniques are critical for characterizing this compound’s interaction with biomolecules?
Methodological Answer:
- Circular Dichroism (CD): Detect conformational changes in this compound upon binding to proteins (e.g., serum albumin).
- Fluorescence Quenching: Monitor tryptophan residues in binding partners; Dnp’s quenching effect provides binding constants (e.g., Stern-Volmer analysis).
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) .
Data Interpretation Tip: Compare results with control peptides lacking Dnp to isolate its contribution .
Advanced Research Questions
Q. How can contradictory data on this compound’s cellular uptake efficiency be resolved?
Methodological Answer: Contradictions may arise from:
- Cell Line Variability: Test uptake in multiple lines (e.g., HEK293 vs. HeLa) and normalize to membrane protein expression (e.g., flow cytometry).
- Experimental Conditions: Control for pH, serum content, and incubation time.
- Quantitative Imaging: Use confocal microscopy with fluorophore-labeled this compound and pixel intensity analysis.
Resolution Framework: Apply meta-analysis to identify confounding variables across studies .
Q. What advanced statistical methods are recommended for analyzing dose-response data in this compound toxicity assays?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 values.
- Bootstrap Resampling: Estimate confidence intervals for small-sample datasets.
- Machine Learning: Use random forests to identify covariates (e.g., cell cycle stage) influencing toxicity.
Validation: Cross-check with traditional ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
Q. How can researchers optimize this compound’s protease-specific cleavage assays to reduce off-target activity?
Methodological Answer:
- Substrate Engineering: Introduce steric hindrance (e.g., D-amino acids) near the cleavage site.
- Activity-Based Probes: Use fluorescent inhibitors to quantify active protease concentrations.
- Computational Modeling: Predict cleavage susceptibility via molecular dynamics simulations (e.g., GROMACS).
Experimental Validation: Compare cleavage rates in wild-type vs. protease-knockout models .
Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution (e.g., LC-MS/MS).
- Microdialysis: Assess target engagement in vivo (e.g., brain penetration for neuroactive peptides).
- Systems Biology: Build QSP models integrating in vitro IC50 with in vivo ADME parameters.
Key Consideration: Account for metabolic degradation pathways absent in vitro .
Q. How should multi-omics datasets (proteomics, metabolomics) be integrated to study this compound’s mechanistic pathways?
Methodological Answer:
- Pathway Enrichment Analysis: Use tools like STRING or KEGG to identify overrepresented pathways.
- Weighted Correlation Networks: Cluster co-expressed genes/proteins (WGCNA).
- Machine Learning: Apply LASSO regression to prioritize biomarkers linked to this compound exposure.
Data Standardization: Normalize omics datasets to housekeeping genes or internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
